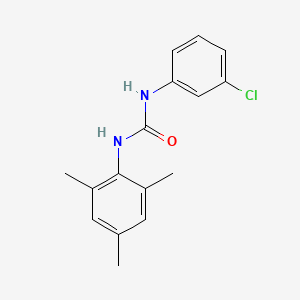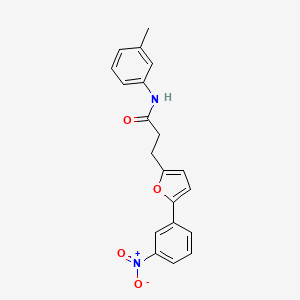
3-(5-(3-Nitrophenyl)furan-2-yl)-N-(m-tolyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-(3-Nitrophenyl)furan-2-yl)-N-(m-tolyl)propanamide is an organic compound that features a furan ring substituted with a nitrophenyl group and a propanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(m-tolyl)propanamide typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts under acidic conditions.
Amidation: The final step involves the formation of the propanamide moiety through an amidation reaction, where an amine reacts with a carboxylic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Reduction: 3-(5-(3-Aminophenyl)furan-2-yl)-N-(m-tolyl)propanamide.
Substitution: Various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity:
Medicine
Pharmaceuticals: Exploration as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
Materials Science: Potential use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(m-tolyl)propanamide would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific enzymes or receptors, modulating their activity. The nitro group and furan ring could play crucial roles in binding to the target site, while the propanamide moiety might influence the compound’s pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-(4-Nitrophenyl)furan-2-yl)-N-(m-tolyl)propanamide: Similar structure but with a different position of the nitro group.
3-(5-(3-Nitrophenyl)furan-2-yl)-N-(p-tolyl)propanamide: Similar structure but with a different position of the methyl group on the tolyl moiety.
Uniqueness
3-(5-(3-Nitrophenyl)furan-2-yl)-N-(m-tolyl)propanamide is unique due to the specific positioning of the nitro group and the tolyl moiety, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where these structural features are advantageous.
Propriétés
Numéro CAS |
853329-41-6 |
|---|---|
Formule moléculaire |
C20H18N2O4 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
N-(3-methylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C20H18N2O4/c1-14-4-2-6-16(12-14)21-20(23)11-9-18-8-10-19(26-18)15-5-3-7-17(13-15)22(24)25/h2-8,10,12-13H,9,11H2,1H3,(H,21,23) |
Clé InChI |
UTIGQHZABHSJDS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![P,'-[Methylenebis(oxy)]ditoluene](/img/structure/B15074634.png)
![4-(Benzenesulfonyl)-4-[3-(phenylsulfanyl)propyl]cyclohex-2-en-1-one](/img/structure/B15074650.png)
![{4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenoxy}acetic acid](/img/structure/B15074658.png)
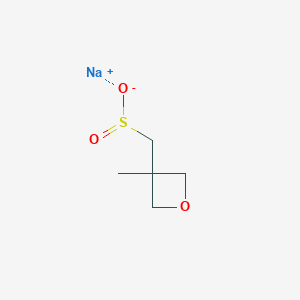


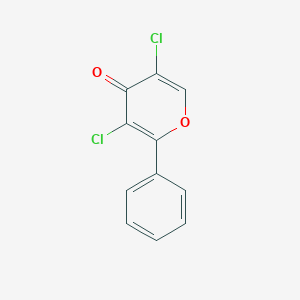
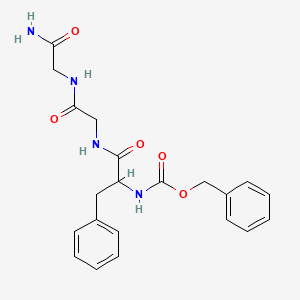
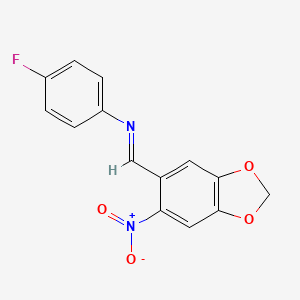
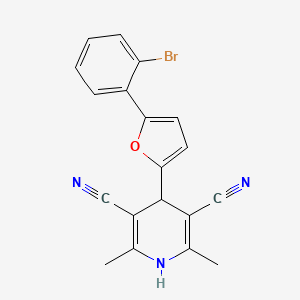
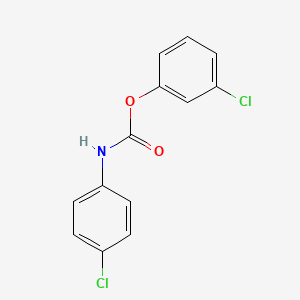
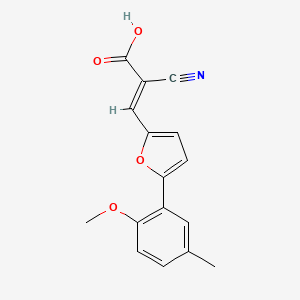
![1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene](/img/structure/B15074717.png)
